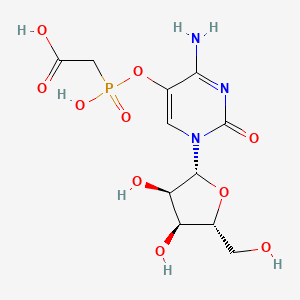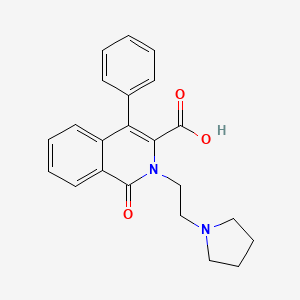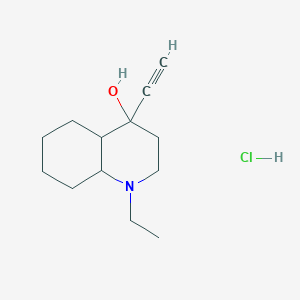![molecular formula C48H33NO3P2 B15212856 (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a carbazole moiety and a dibenzofuran backbone, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:
Bromination: The initial step involves the bromination of carbazole using N-bromosuccinimide in the presence of sulfuric acid and acetic acid at 60°C for 0.5 hours.
Coupling Reaction: The brominated carbazole is then coupled with dibenzofuran in the presence of copper and potassium carbonate in nitrobenzene at 190°C for 48 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the phosphine oxide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Vergleich Mit ähnlichen Verbindungen
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine): Similar structure but lacks the oxide groups.
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide.
Uniqueness: The presence of phosphine oxide groups in (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) enhances its ability to act as a ligand, providing greater stability and reactivity in catalytic processes compared to its analogs .
Eigenschaften
Molekularformel |
C48H33NO3P2 |
|---|---|
Molekulargewicht |
733.7 g/mol |
IUPAC-Name |
9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole |
InChI |
InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H |
InChI-Schlüssel |
BHHSGVMOSLIEGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



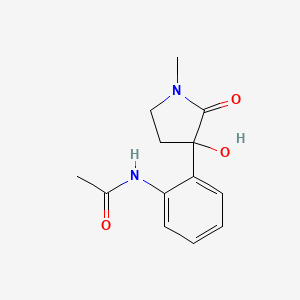
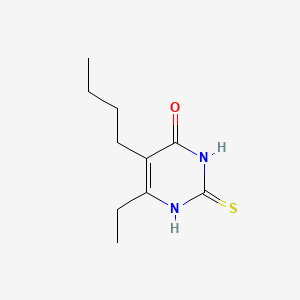
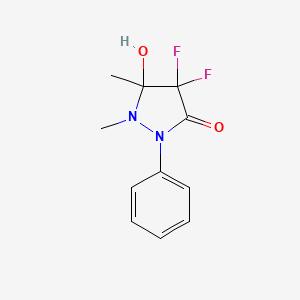

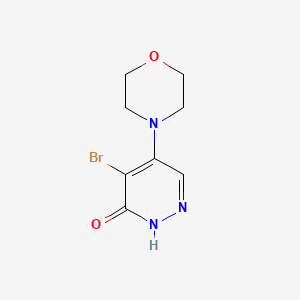
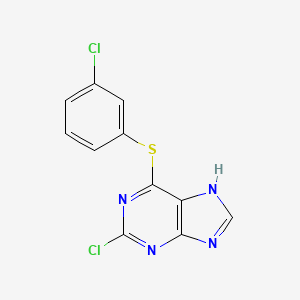
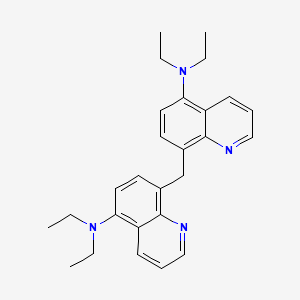

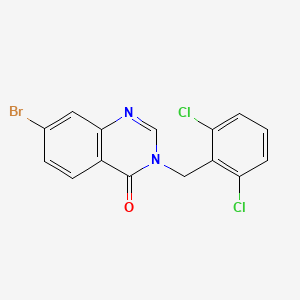
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
